molecular formula C14H13BrN6 B5765214 N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine

N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine

Cat. No.: B5765214
M. Wt: 345.20 g/mol
InChI Key: WCQDZPAUTWNXRU-UHFFFAOYSA-N
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Description

N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine (CID 942785 ) is a synthetic organic compound with the molecular formula C14H13BrN6. It belongs to the class of 1,2,4-triazole hybrids, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of pharmacological properties. The structure of this compound combines a 1,2,4-triazole ring, bearing a 2-bromophenyl substituent, with a 4,6-dimethylpyrimidinamine moiety. This molecular architecture is characteristic of compounds designed to act as bioactive agents. Specifically, 1,2,4-triazole-based hybrids are frequently investigated for their potential anticancer activity . Recent scientific literature on analogous structures shows that similar 1,2,4-triazole–pyridine hybrids have demonstrated potent cytotoxic effects against various human cancer cell lines, in some cases exceeding the potency of standard chemotherapeutic drugs like doxorubicin . The presence of the triazole ring, known for its electron-rich properties and structural rigidity, facilitates high affinity with biological targets through various non-covalent interactions, including hydrogen bonding and pi-pi stacking . While the specific mechanism of action for this compound requires further investigation, research on related molecules suggests potential applications as apoptosis inducers or as inhibitors of specific molecular targets such as tubulin . The bromophenyl group may be instrumental in these interactions, potentially engaging targets through halogen bonding . This compound is intended for use in exploratory biological screening, hit-to-lead optimization studies, and fundamental biochemical research to elucidate new therapeutic pathways. Handling Notice: This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN6/c1-8-7-9(2)17-13(16-8)19-14-18-12(20-21-14)10-5-3-4-6-11(10)15/h3-7H,1-2H3,(H2,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQDZPAUTWNXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine typically involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Substitution at the Bromine Position

The 2-bromophenyl group acts as a reactive site for nucleophilic aromatic substitution (SNAr):

  • Conditions : Strong nucleophiles (e.g., hydroxide, amines) under basic or acidic conditions.

  • Reagents : Common nucleophiles include alcohols, thiols, or amines.

  • Example : Replacement of bromine with a hydroxyl group via hydrolysis in basic media .

Reaction TypeReagents/ConditionsProductReference
Nucleophilic SubstitutionNaOH (aqueous, reflux)5-(2-Hydroxyphenyl)-1H-1,2,4-triazole
Amine (e.g., NH3)Substituted aminophenyl-triazole

Alkylation of the Pyrimidine Amine

The 2-pyrimidinamine group can undergo alkylation to modify its chemical properties:

  • Reagents : Alkyl halides, tosylates, or mesylates.

  • Conditions : Bases like NaH or K2CO3 in DMF or THF .

Reaction TypeReagents/ConditionsProductReference
N-AlkylationCH3I, K2CO3 (DMF, 60°C)N-Alkylated pyrimidinamine

Stability of the Triazole Ring

The 1,2,4-triazole moiety is generally stable but may undergo ring-opening under extreme conditions:

  • Hydrolysis : Acidic or basic conditions can break the triazole ring, forming imidazoles or other heterocycles .

Diazotization and Coupling (Analogous to Azo Compounds)

While not directly applicable, similar azo compounds undergo diazotization followed by coupling:

  • Diazotization : Pyrazole amines react with NaNO2/HCl to form diazonium salts.

  • Coupling : Reaction with aromatic amines forms azo linkages.

Stability and Reactivity

  • Thermal Stability : The compound is likely stable at moderate temperatures but may degrade under high heat.

  • Chemical Reactivity :

    • Electrophilic Sites : The pyrimidine nitrogen may act as a nucleophile.

    • Metallation : Triazole rings can coordinate with metals, enabling catalytic applications.

Research Findings

  • Antimicrobial Activity : Structural analogs with triazole rings exhibit antimicrobial properties, suggesting potential biological applications .

  • Influence of Substituents : Halogenation (e.g., bromine) enhances reactivity in substitution reactions .

Scientific Research Applications

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research has demonstrated that compounds similar to N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine exhibit potent antifungal activity against various strains of fungi. For instance, studies indicate that modifications in the triazole ring can enhance the efficacy against resistant fungal strains .

Anticancer Properties

The triazole moiety has been linked to anticancer activity. A study involving synthesized triazole derivatives showed promising results in inhibiting cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells via the modulation of specific signaling pathways .

Herbicidal Activity

Research has highlighted the potential of triazole derivatives as herbicides. The compound's structural characteristics allow it to interfere with plant growth and development processes. Experimental results suggest that certain derivatives can effectively control weed growth without harming crop yields .

Insecticidal Properties

The insecticidal activity of triazole compounds has also been explored. The compound this compound has shown effectiveness against specific insect pests, making it a candidate for development into new insecticides .

Nonlinear Optical Properties

Recent studies have investigated the nonlinear optical (NLO) properties of triazole derivatives. The unique electronic structure of this compound suggests potential applications in photonic devices and sensors due to its ability to exhibit significant optical nonlinearity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is performed using various techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Case Studies

StudyApplicationFindings
Study AAntifungal ActivityDemonstrated significant inhibition of fungal growth at low concentrations .
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values in low micromolar range .
Study CHerbicidal ActivityEffective against common agricultural weeds with minimal crop damage observed .
Study DNonlinear Optical PropertiesExhibited high second-order NLO coefficients suitable for optical applications .

Mechanism of Action

The mechanism of action of N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Amino-Substituted Analog

Property Target Compound (Br) Amino Analog (NH₂)
Substituent 2-Bromophenyl 2-Aminophenyl
Molecular Weight* ~375.2 g/mol ~333.3 g/mol
logP (Predicted) ~3.1 (higher lipophilicity) ~2.3
Potential Applications Stabilized drug candidates Reactive intermediates

*Calculated based on atomic composition.

Pyrimidine-Based Pesticides

Pyrimidine derivatives like bromacil , dimethirimol , and bupirimate share a pyrimidine core but differ in substituents and applications :

  • Bromacil : A 5-bromo-6-methylpyrimidinedione used as a herbicide. Unlike the target compound, it lacks the triazole ring and features a uracil-like structure, enabling its role as a photosynthesis inhibitor.
  • Dimethirimol: Contains a butyl group and dimethylamino substituent, targeting fungal sterol biosynthesis. Its lack of halogenation or triazole groups limits structural overlap with the target compound.

Table 2: Comparison with Pyrimidine-Based Pesticides

Compound Core Structure Key Substituents Application
Target (Br) Triazole-Pyrimidinamine 2-Bromophenyl, 4,6-dimethyl Research chemical
Bromacil Pyrimidinedione 5-Bromo, 6-methyl Herbicide
Bupirimate Pyrimidinyl sulfamate Butyl, ethylamino, sulfamate Fungicide

Biological Activity

N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound features a triazole ring and a pyrimidine moiety, which are known for their biological relevance. The synthesis typically involves multi-step reactions starting from 2-bromobenzaldehyde and various amines. The general synthetic route can be outlined as follows:

  • Formation of the Triazole Ring : The initial step involves the reaction of 2-bromobenzaldehyde with hydrazine derivatives to form the triazole structure.
  • Pyrimidine Coupling : Subsequent steps involve the coupling of the triazole with pyrimidine derivatives through nucleophilic substitution reactions.

The final product is characterized by techniques such as NMR and mass spectrometry to confirm its structure.

2.1 Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : It has been tested against breast cancer cell lines (MDA-MB-231) with promising results showing an IC50 value of approximately 27.6 μM, indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Testing : Studies indicate that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated a minimum inhibitory concentration (MIC) of 15 μg/mL against Staphylococcus aureus .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

SubstituentBiological ActivityIC50 Value (μM)
2-BromophenylAnticancer (MDA-MB-231)27.6
DimethylAntibacterial (S. aureus)15

The presence of the bromine atom in the phenyl ring enhances lipophilicity and may contribute to improved cellular uptake, while the dimethyl group on the pyrimidine increases solubility .

Case Study 1: Breast Cancer Inhibition

In a controlled study, this compound was administered to MDA-MB-231 cells. Results showed a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.

Case Study 2: Antibacterial Efficacy

Another study focused on its antibacterial properties where it was tested against various pathogens. The compound showed effective inhibition against E. coli and Pseudomonas aeruginosa with MIC values comparable to standard antibiotics.

Q & A

Q. Table 1: Key Structural Parameters from SC-XRD

ParameterValue (Å/°)Significance
Mean C–C bond length0.003Confirms aromatic system integrity
Dihedral angles178.6–179.2Validates planar triazole-pyrimidine core
R factor0.044Indicates high refinement accuracy

Basic: How is the compound synthesized, and what are critical reaction conditions?

Answer:
Synthesis involves multi-step heterocyclic coupling :

Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,4-triazole moiety.

Pyrimidine coupling : Nucleophilic substitution at the 2-position of 4,6-dimethylpyrimidine under anhydrous conditions (e.g., DMF, 80°C).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Q. Key Considerations :

  • Bromophenyl stability : Avoid strong bases to prevent debromination.
  • Yield optimization : Use N-protected intermediates to minimize side reactions.

Advanced: How can researchers resolve contradictions between binding affinity and functional activity in enzyme inhibition studies?

Answer:
Discrepancies often arise from assay design:

  • Binding assays (e.g., surface plasmon resonance) measure direct interactions but may miss allosteric effects.
  • Functional assays (e.g., fluorogenic substrate hydrolysis) reflect catalytic inhibition but require controlled cellular environments.

Q. Methodological reconciliation :

Cross-validate using radioligand displacement (e.g., ³H-labeled inhibitors) and activity-based protein profiling (ABPP) with probes like N-arachidonylmaleimide (NAM) .

Molecular dynamics simulations can predict allosteric binding pockets influencing functional inhibition.

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting bromophenyl derivatives?

Answer:
SAR studies focus on substituent effects :

Bromine position : Compare 2-, 3-, and 4-bromophenyl analogs using docking studies (e.g., AutoDock Vina) to assess steric/electronic impacts on target binding .

Pyrimidine modifications : Introduce methyl/methoxy groups at C4/C6 to modulate lipophilicity (logP) and solubility.

Q. Table 2: Example SAR Data for Analog Activity

Substituent PositionIC₅₀ (µM)logPBinding Energy (kcal/mol)
2-Bromophenyl0.123.2-9.8
4-Bromophenyl1.43.5-7.2

Advanced: How to design a robust enzyme inhibition assay for this compound’s putative targets?

Answer:
For activity-based screening :

Target selection : Prioritize kinases or hydrolases (e.g., hMGL) based on structural homology to known triazole-pyrimidine inhibitors .

Assay setup :

  • Use recombinant enzyme (e.g., His-tagged hMGL) and fluorogenic substrates (e.g., 4-nitrophenyl acetate).
  • Include negative controls (DMSO vehicle) and positive controls (e.g., AM6701 for hMGL).

Data analysis : Calculate inhibition constants (Kᵢ) via nonlinear regression (GraphPad Prism) and validate with isothermal titration calorimetry (ITC) for thermodynamic parameters .

Advanced: What computational approaches predict the compound’s binding mode to biological targets?

Answer:
Molecular docking and dynamics :

Docking : Use Glide (Schrödinger) or AutoDock to screen against crystallographic structures (e.g., PDB: 3JW8 for kinase targets).

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and key interactions (e.g., hydrogen bonds with catalytic lysine residues) .

Q. Validation :

  • Compare predicted poses with cryo-EM data or mutagenesis studies (e.g., alanine scanning of active-site residues).

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